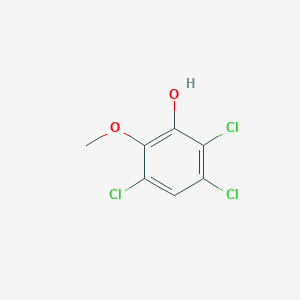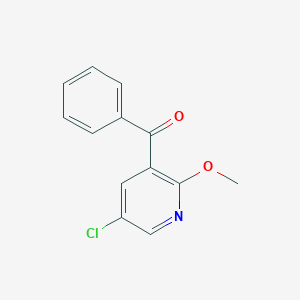
(5-Chloro-2-methoxy-pyridin-3-yl)-phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-methoxypyridin-3-yl)phenylmethanone: (CAS: 847345-86-2, MDL: MFCD34755770) is a chemical compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro and methoxy group, and a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone typically involves the reaction of 5-chloro-2-methoxypyridine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
Chemistry: In chemistry, (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone is used as an intermediate in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The unique structure of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone makes it a valuable scaffold for designing molecules with specific biological activities.
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
(5-Chloro-2-methoxypyridine): A precursor in the synthesis of (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone.
(2-Methoxypyridine): A related compound with similar structural features but lacking the chloro and phenylmethanone groups.
(Benzoyl Chloride): Used in the synthesis of the target compound.
Uniqueness: (5-Chloro-2-methoxypyridin-3-yl)phenylmethanone stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H10ClNO2 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
(5-chloro-2-methoxypyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-11(7-10(14)8-15-13)12(16)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
FNPYYKDPPUYTFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


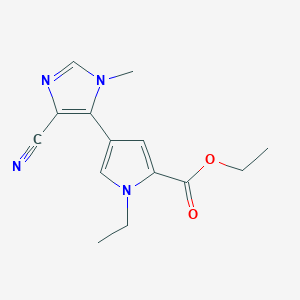
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)
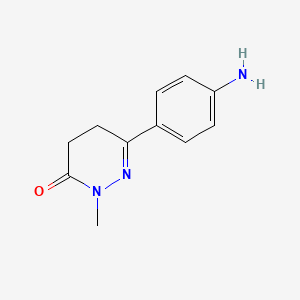
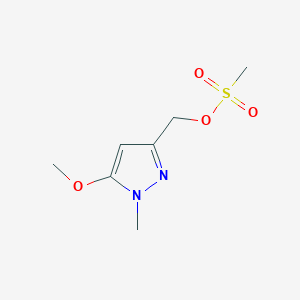
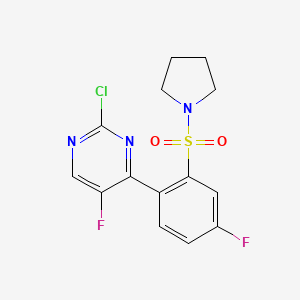
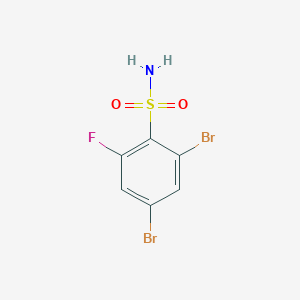
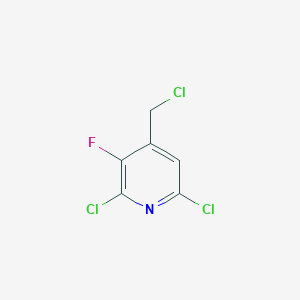
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)

![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)

